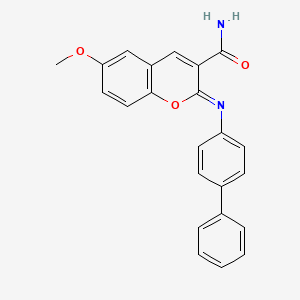
3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound featuring multiple functional groups, including a phenyl ring, a triazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic synthesis. One common approach includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment to Piperidine: The triazole derivative is then coupled with a piperidine derivative through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling and cyclization steps.
化学反応の分析
Types of Reactions
Oxidation: The phenyl rings in the compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The triazole and imidazolidine rings can be reduced under specific conditions, although these reactions are less common.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced triazole or imidazolidine derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple coordination sites.
Material Science: Its unique structure makes it a candidate for the development of novel polymers or materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological pathways involving triazole or imidazolidine-containing molecules.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism by which 3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the imidazolidine-2,4-dione moiety can form stable complexes with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1-Phenyl-3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)urea: Similar structure but with a urea moiety instead of imidazolidine-2,4-dione.
2-Phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-4-one: Similar but with a different substitution pattern on the imidazolidine ring.
Uniqueness
The presence of both the triazole and imidazolidine-2,4-dione rings in the same molecule is relatively unique, providing a combination of properties that can be exploited in various applications. This dual functionality is not commonly found in other compounds, making it a valuable scaffold for further research and development.
特性
IUPAC Name |
3-phenyl-1-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c30-21-16-27(23(32)28(21)18-7-3-1-4-8-18)17-11-13-26(14-12-17)22(31)20-15-24-29(25-20)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWOGSOPQKBSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2985541.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2985542.png)
![Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2985543.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2985546.png)



![2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2985553.png)
![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)
